5-azatricyclo[4.1.0.0,2,4]heptane hydrochloride
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Overview
Description
5-azatricyclo[4.1.0.0,2,4]heptane hydrochloride is a versatile and widely used chemical substance in scientific experiments. It is a bicyclic heterocyclic compound with the molecular formula C7H12NCl.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-azatricyclo[4.1.0.0,2,4]heptane hydrochloride involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . This process typically starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . The stereochemical control can also be achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the available literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: 5-azatricyclo[4.1.0.0,2,4]heptane hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the specific reaction being carried out. For example, oxidation reactions may require the use of strong oxidizing agents under acidic or basic conditions, while reduction reactions may involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced derivatives.
Scientific Research Applications
5-azatricyclo[4.1.0.0,2,4]heptane hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is used in studies involving the modulation of biological pathways and the investigation of its effects on various biological systems. In industry, it is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 5-azatricyclo[4.1.0.0,2,4]heptane hydrochloride involves its interaction with specific molecular targets and pathways in biological systems it is known that the compound can modulate various biological processes through its interactions with specific proteins and enzymes.
Comparison with Similar Compounds
5-azatricyclo[4.1.0.0,2,4]heptane hydrochloride can be compared with other similar compounds, such as 8-azabicyclo[3.2.1]octane derivatives . These compounds share a similar bicyclic structure and have similar chemical properties. this compound is unique in its specific molecular structure and the specific applications it has in various fields.
List of Similar Compounds:Properties
IUPAC Name |
5-azatricyclo[4.1.0.02,4]heptane;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N.ClH/c1-3-4-2-6(4)7-5(1)3;/h3-7H,1-2H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWRGWKRVBZNSCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1NC3C2C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.60 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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